molecular formula C8H8BrClFN B13547870 4-bromo-5-fluoro-2,3-dihydro-1H-isoindolehydrochloride CAS No. 2825011-54-7

4-bromo-5-fluoro-2,3-dihydro-1H-isoindolehydrochloride

Cat. No.: B13547870
CAS No.: 2825011-54-7
M. Wt: 252.51 g/mol
InChI Key: DCOFVGVLEADVGH-UHFFFAOYSA-N
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Description

4-bromo-5-fluoro-2,3-dihydro-1H-isoindole hydrochloride is a synthetic organic compound with the molecular formula C8H8BrClFN. It is a derivative of isoindole, a heterocyclic compound that contains a nitrogen atom in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-isoindole hydrochloride typically involves the bromination and fluorination of isoindole derivatives. One common method involves the radical bromination of 4-bromo-3-nitrotoluene, followed by fluorination under specific reaction conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of 4-bromo-5-fluoro-2,3-dihydro-1H-isoindole hydrochloride may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-fluoro-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

4-bromo-5-fluoro-2,3-dihydro-1H-isoindole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-4-fluoro-2,3-dihydro-1H-isoindole hydrochloride
  • 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol

Uniqueness

4-bromo-5-fluoro-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

CAS No.

2825011-54-7

Molecular Formula

C8H8BrClFN

Molecular Weight

252.51 g/mol

IUPAC Name

4-bromo-5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C8H7BrFN.ClH/c9-8-6-4-11-3-5(6)1-2-7(8)10;/h1-2,11H,3-4H2;1H

InChI Key

DCOFVGVLEADVGH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=C(C=C2)F)Br.Cl

Origin of Product

United States

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